N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Mechanism of Action
Target of Action
Similar compounds with n-benzenesulfonyl (bs) derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been shown to exhibit antibacterial activity .
Mode of Action
It has been suggested that the compound’s antibacterial activity may be due to the generation of reactive oxygen species (ros) and reactive nitrogen species . The increase in ROS in strains treated with BS-THQ derivatives was detected using fluorescent microscopy and spectrophotometric techniques .
Biochemical Pathways
The generation of reactive oxygen species (ros) suggests that the compound may interfere with bacterial metabolic processes, leading to cell death .
Result of Action
The compound has been shown to exhibit bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in these strains when treated with the compound .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide on cells and cellular processes are not well known. It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is possible that this compound may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well known. It is possible that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide typically involves the N-sulfonylation of tetrahydroquinoline derivatives. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . Another approach involves the use of sulfonyl azides as sulfonyl donors in sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using environmentally friendly protocols. For instance, a one-pot tandem protocol involving 1,2-dichloroethane (DCE) and 1,8-diazabicyclo[5.4.0]undec-7-ene as a strong base can drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include benzenesulfonyl chloride, sodium hydroxide, and various catalysts like palladium and copper . Reaction conditions often involve specific temperatures and solvents to optimize yield and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Shares a similar structure and exhibits antimicrobial activity.
4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: Another derivative with broader spectrum antibacterial activity.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide is unique due to its specific substitution pattern, which enhances its biological activity and stability. Its ability to inhibit key bacterial enzymes makes it a promising candidate for further research and development in antimicrobial therapies .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-10-11-20(15-18(17)2)24(27)25-21-13-12-19-7-6-14-26(23(19)16-21)30(28,29)22-8-4-3-5-9-22/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSISGYMADAIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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